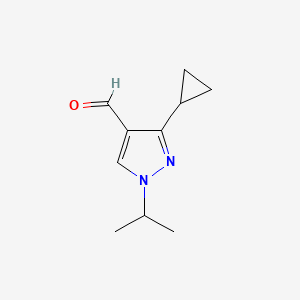

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a cyclopropyl group at position 3, an isopropyl (propan-2-yl) group at position 1, and a carbaldehyde moiety at position 2. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its planar geometry and π-conjugation. The cyclopropyl group introduces steric strain and unique electronic effects due to its sp³-hybridized carbons and sigma hyperconjugation, while the isopropyl substituent enhances lipophilicity. The carbaldehyde group at position 4 is reactive, enabling applications in Schiff base formation, which is critical in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-cyclopropyl-1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-5-9(6-13)10(11-12)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJACVAPQVSVVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an isopropyl-substituted α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through oxidation of the corresponding alcohol or by formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of bioactive compounds and potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents at positions 1 and 3 of the pyrazole ring significantly influence physical, electronic, and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

Aromaticity vs. Saturation: The target compound and analogs retain aromatic pyrazole cores, enhancing π-conjugation and stability. In contrast, compounds are 4,5-dihydropyrazolines (non-aromatic), which may exhibit reduced planarity and altered hydrogen-bonding capabilities .

Substituent Effects: Cyclopropyl (Target) vs. Aryl/Heteroaryl: The cyclopropyl group’s electron-donating sigma hyperconjugation may increase electron density at the carbaldehyde, enhancing reactivity in nucleophilic additions compared to electron-withdrawing aryl groups (e.g., 4-fluorophenyl in ) . Isopropyl (Target) vs.

Functional Group Diversity : The carbaldehyde in the target compound allows for versatile Schiff base formation, similar to compounds. However, ’s ketone-substituted analogs (e.g., compound 3) lack this reactivity, limiting their utility in coordination chemistry .

Computational and Analytical Insights

For example, the cyclopropyl group’s hyperconjugative effects might be quantified via electron density topology analysis .

Biological Activity

The compound 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1550812-61-7) belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to delve into the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

- Molecular Formula : CHNO

- Molecular Weight : 194.23 g/mol

- CAS Number : 1550812-61-7

Biological Activity Overview

Pyrazole derivatives, including 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, have been studied for various biological activities such as:

- Antitumor Activity : Many pyrazole derivatives exhibit potent antitumor effects by inhibiting key enzymes involved in cancer cell proliferation.

- Antibacterial Properties : Pyrazole compounds have shown effectiveness against a range of bacterial strains.

- Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds with specific substituents exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, the combination of these pyrazoles with doxorubicin resulted in a synergistic effect, enhancing the overall therapeutic efficacy while minimizing side effects .

Case Study 2: Antibacterial Efficacy

Research investigating the antibacterial properties of various pyrazole derivatives found that certain compounds displayed high inhibition potency against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antibiotics, suggesting their potential as effective antibacterial agents .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in developing new pyrazole-based drugs. The following points summarize key findings related to the biological activity of 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde:

- Antitumor Mechanisms : The compound has been shown to inhibit specific kinases involved in tumor growth, contributing to its potential as an anticancer agent.

- Synergistic Effects : When used in combination with existing chemotherapeutics, it enhances efficacy against resistant cancer cell lines.

- Broad-Spectrum Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its versatility as an antimicrobial agent.

Table 2: Key Research Findings on Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.